2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide
Description
2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide is an acetamide derivative featuring an ethylamino group at the α-position and a 4-fluorobenzyl substituent on the amide nitrogen. The compound’s structure combines a flexible ethylamine moiety with the aromatic, electron-withdrawing 4-fluorophenyl group, which may influence its physicochemical properties, such as solubility, lipophilicity, and binding interactions.
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H15FN2O/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
PGEZELPAXPBYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Fluorobenzylamine with Chloroacetyl Chloride
The most widely reported method involves a two-step nucleophilic substitution (Figure 1):
-
Chloroacetamide Formation :
-
Ethylamine Substitution :
Key Data:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride | Chloroform | 0°C → RT | 24 h | 80–85% |
| 2 | Ethylamine | Methanol | 0°C → RT | 48 h | 70–75% |
Carbodiimide-Mediated Amide Coupling
Activation of 2-Chloroacetic Acid
This method avoids handling hazardous chloroacetyl chloride by in situ activation:
-
Acid Activation :
-
Amide Bond Formation :
-
Ethylamine Substitution :
-
Identical to Step 2 in Method 1.
-
Advantages:
Reductive Amination and Acylation
Synthesis of Ethylamino Moiety
A less common approach involves constructing the ethylamino group early:
-
Reductive Amination :
-
Amide Coupling :
Limitations:
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High yield, straightforward | Uses hazardous chloroacetyl chloride | 70–85% |
| Carbodiimide Coupling | Safer acid activation | Additional steps for activation | 70–90% |
| Reductive Amination | Builds ethylamino group early | Low yield, complex purification | 60–65% |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide and structurally or functionally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and reported activities.
Structural and Molecular Comparisons
Functional and Pharmacological Comparisons
Melatonergic Ligands (e.g., UCM765 and UCM924): UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) shares a 4-fluorophenyl group but incorporates a brominated biphenylaminoethyl chain. It exhibits improved metabolic stability and anxiolytic/sleep-inducing properties in rodents, suggesting that bulky aromatic substituents enhance receptor selectivity and in vivo efficacy .
IDO1 Inhibitors (LBJ Series): Compounds like LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) replace the ethylamino group with cyanopyridinyloxy moieties, conferring indoleamine-2,3-dioxygenase 1 (IDO1) inhibitory activity. The cyano group enhances enzyme binding via π-π stacking and hydrogen bonding .
Antimicrobial Agents: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () demonstrates the importance of sulfanyl and methoxy groups in antimicrobial activity.
Metabolic Stability: Piperidine-containing analogs (e.g., ) exhibit higher metabolic stability compared to linear alkylamino derivatives like 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide, as cyclic amines resist oxidative degradation .
Research Findings and Implications
- Synthetic Utility : Chloroacetamides (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) serve as intermediates for click chemistry-derived triazoles () and heterocyclic systems, highlighting the versatility of the acetamide scaffold .
- Pharmacological Diversity: Substituent variation dramatically alters bioactivity. For example, melatonergic ligands require diarylaminoethyl groups (), while IDO1 inhibitors depend on heteroaromatic substituents ().
- Fluorine Effects: The 4-fluorophenyl group in 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide enhances binding through hydrophobic interactions and metabolic resistance, as seen in UCM924 and LBJ compounds .
Biological Activity
2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural characteristics and biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide is C12H16F N2O, with a molecular weight of approximately 224.27 g/mol. The compound features an ethylamino group attached to an acetamide moiety and a fluorophenyl group, contributing to its lipophilicity and potential interactions with biological targets.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the fluorophenyl group enhances binding affinity to these receptors, which is crucial for its pharmacological effects.
Antioxidant Activity
Studies have shown that 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH radical scavenging method, demonstrating a notable reduction in oxidative stress in cellular models.
Anticancer Properties
The anticancer potential of this compound was assessed through various in vitro assays against different cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U-87 (Glioblastoma) | 15.3 | Significant cytotoxicity |
| MDA-MB-231 (Breast) | 22.7 | Moderate cytotoxicity |
| A-431 (Skin Cancer) | 18.5 | High cytotoxicity |
These results indicate that the compound may selectively inhibit cancer cell proliferation, potentially through apoptosis induction.
Neuroprotective Effects
In addition to its anticancer properties, 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide has shown promise in neuroprotection studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress.
Case Studies
- Case Study on Glioblastoma Treatment : A recent study investigated the effects of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide on glioblastoma cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- Neuroprotective Study : In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Q. How can advanced spectroscopic techniques clarify ambiguous stereochemistry in the compound's derivatives?
- Methodological Answer : Use chiral HPLC with polarimetric detection to separate enantiomers. Perform NOESY NMR to determine spatial proximity of substituents. For absolute configuration, employ X-ray crystallography or electronic circular dichroism (ECD) coupled with density functional theory (DFT) simulations .
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